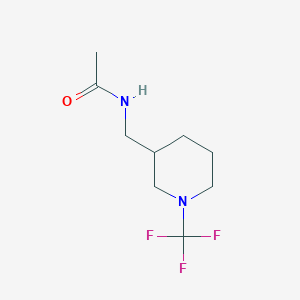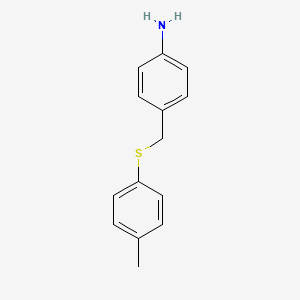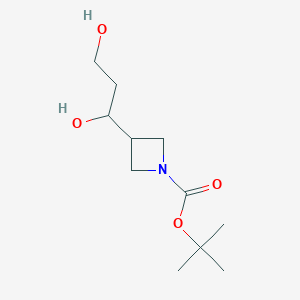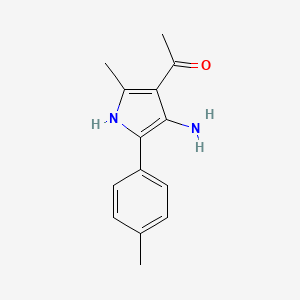
2-(Furan-2-ylmethoxymethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethoxymethyl)oxane is an organic compound that features a furan ring and an oxane (tetrahydropyran) ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxane ring is a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxymethyl)oxane typically involves the formation of the furan ring followed by the introduction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The oxane ring can be introduced through intramolecular cyclization reactions, such as the reaction of diols with acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-ylmethoxymethyl)oxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans, nitrofurans, and other substituted furans.
Applications De Recherche Scientifique
2-(Furan-2-ylmethoxymethyl)oxane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Furan-2-ylmethoxymethyl)oxane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the oxane ring can engage in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF): Similar structure with two oxiranylmethoxy groups attached to the furan ring.
2,5-Bis[(2-oxiranylmethoxy)methyl]-benzene (BOB): Similar structure with a benzene ring instead of a furan ring.
Tetrahydropyran (Oxane): The oxane ring without the furan moiety.
Uniqueness
2-(Furan-2-ylmethoxymethyl)oxane is unique due to the combination of the furan and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .
Propriétés
Numéro CAS |
54845-37-3 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-(furan-2-ylmethoxymethyl)oxane |
InChI |
InChI=1S/C11H16O3/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h3,5,7,10H,1-2,4,6,8-9H2 |
Clé InChI |
UJLFOEJTTSOSKM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)COCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
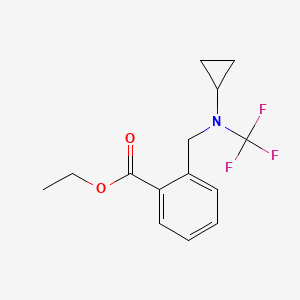
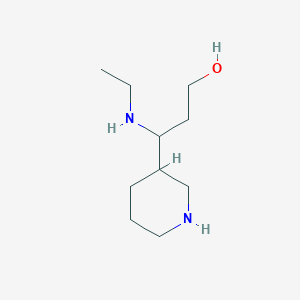
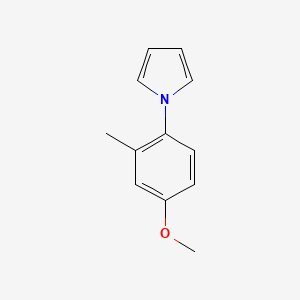
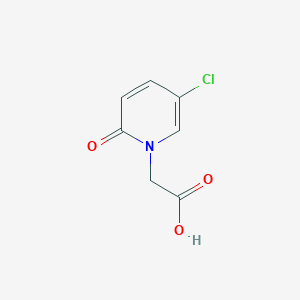

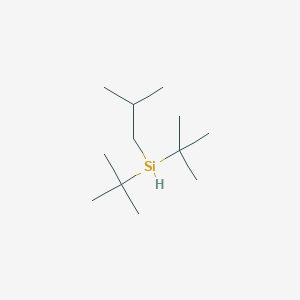

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
